Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.
Scientific Research Applications
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:
4,4’-Di-tert-butylbiphenyl: This compound lacks the phosphine group but shares the biphenyl core structure with tert-butyl substituents.
Uniqueness
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Biological Activity
Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine is a prominent organophosphorus compound known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. This article explores its biological activity, synthesis, and applications in medicinal chemistry and drug development.
This compound has the molecular formula C23H33P and a molecular weight of 358.58 g/mol. The compound is characterized by its stability and electron-rich nature, making it a valuable ligand in catalysis.
Synthesis Methods:
The synthesis typically involves the reaction of 2,4,6-trimethylbiphenyl with tert-butylphosphine under inert conditions. The reaction often requires a base like butyllithium to facilitate the formation of the phosphine compound. This process can be scaled for industrial production using automated reactors to ensure high yield and purity.
As a ligand, this compound coordinates with palladium to form complexes that enhance the reactivity of the metal center. This coordination facilitates various chemical transformations, particularly in cross-coupling reactions, which are essential in synthesizing complex organic molecules.
Biological Activity
While primarily recognized for its chemical applications, this compound has shown potential biological activity through its involvement in synthesizing biologically active compounds. Here are some notable findings regarding its biological implications:
Case Studies and Research Findings
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Neuroprotective Agents:
Research indicates that phosphine ligands similar to this compound play a role in developing neuroprotective agents. For instance, compounds derived from phosphines have demonstrated efficacy against neurodegeneration models in animal studies . -
Pharmaceutical Applications:
The compound is utilized in synthesizing various pharmaceuticals due to its ability to enhance reaction rates and selectivity in producing complex molecules. Its application has been noted in creating compounds targeting dopamine receptors, which are crucial in treating neurological disorders . -
Enzyme Inhibition:
Studies have shown that certain organophosphorus compounds exhibit inhibitory effects on enzymes such as prostate acid phosphatase. These findings suggest potential therapeutic roles in cancer treatment through targeted enzyme inhibition .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C23H33P |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3 |
InChI Key |
RPJFMVPCLSGTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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